(R)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one
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Overview
Description
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methyl group and a phenylpropanone moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of a piperidine derivative with a suitable phenylpropanone precursor. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to accelerate the reaction rates. Additionally, purification techniques like crystallization or chromatography are used to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in pain pathways, thereby exerting analgesic effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one: The enantiomer of the compound with a different spatial arrangement.
1-(4-(3-Methylpiperidin-1-YL)phenyl)ethanone: A structurally similar compound with an ethanone group instead of a propanone group.
1-(4-(3-Methylpiperidin-1-YL)phenyl)butan-1-one: A compound with a butanone group, differing in the length of the carbon chain.
Uniqueness
®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the piperidine ring and the methyl substitution also contribute to its distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of ®-1-(4-(3-Methylpiperidin-1-YL)phenyl)propan-1-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H21NO |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-[4-[(3R)-3-methylpiperidin-1-yl]phenyl]propan-1-one |
InChI |
InChI=1S/C15H21NO/c1-3-15(17)13-6-8-14(9-7-13)16-10-4-5-12(2)11-16/h6-9,12H,3-5,10-11H2,1-2H3/t12-/m1/s1 |
InChI Key |
RRRXHPINQGEPOB-GFCCVEGCSA-N |
Isomeric SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC[C@H](C2)C |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCCC(C2)C |
Origin of Product |
United States |
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